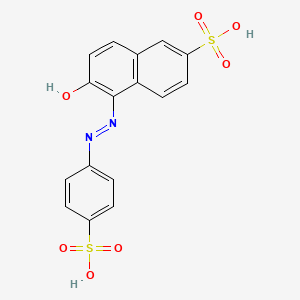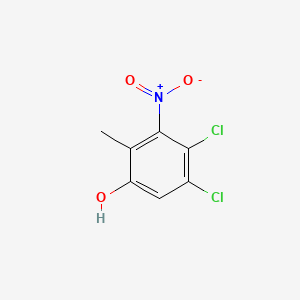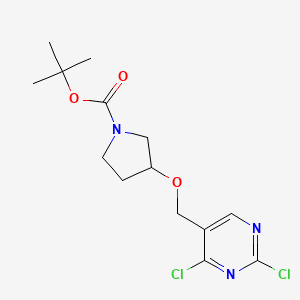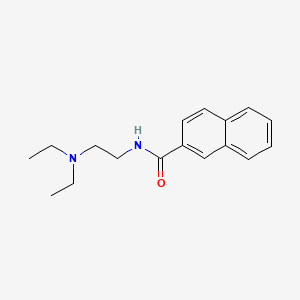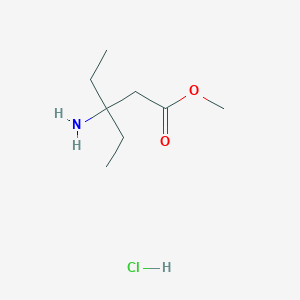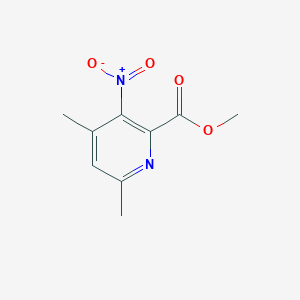
Methyl 4,6-dimethyl-3-nitropicolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4,6-dimethyl-3-nitropicolinate: is an organic compound that belongs to the class of nitropyridine derivatives It is characterized by the presence of a nitro group at the third position and methyl groups at the fourth and sixth positions on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 4,6-dimethyl-3-nitropicolinate can be synthesized through a multi-step process involving the nitration of 4,6-dimethylpyridine followed by esterification. The nitration step typically involves the use of nitric acid and sulfuric acid as reagents under controlled temperature conditions to introduce the nitro group at the desired position. The esterification step involves the reaction of the resulting nitropyridine with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4,6-dimethyl-3-nitropicolinate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products:
Reduction: Methyl 4,6-dimethyl-3-aminopicolinate.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Oxidation: Methyl 4,6-dimethyl-3-carboxypicolinate.
Aplicaciones Científicas De Investigación
Methyl 4,6-dimethyl-3-nitropicolinate has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicinal Chemistry: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Agricultural Chemistry: The compound is investigated for its potential use as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of methyl 4,6-dimethyl-3-nitropicolinate depends on its chemical structure and the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparación Con Compuestos Similares
Methyl 4,6-dimethyl-3-aminopicolinate: A reduction product of methyl 4,6-dimethyl-3-nitropicolinate with potential biological activities.
Methyl 4,6-dimethyl-3-carboxypicolinate:
4,6-Dimethyl-3-nitropyridine: A precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to the presence of both nitro and ester functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C9H10N2O4 |
|---|---|
Peso molecular |
210.19 g/mol |
Nombre IUPAC |
methyl 4,6-dimethyl-3-nitropyridine-2-carboxylate |
InChI |
InChI=1S/C9H10N2O4/c1-5-4-6(2)10-7(9(12)15-3)8(5)11(13)14/h4H,1-3H3 |
Clave InChI |
WWGSTIMXQNTYMT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=C1[N+](=O)[O-])C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Amino-3-methyl[1,8]naphthyridin-2-ol](/img/structure/B13976769.png)
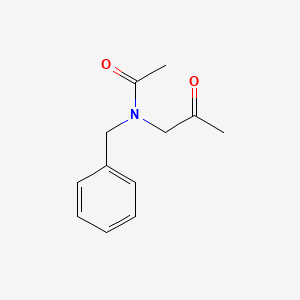
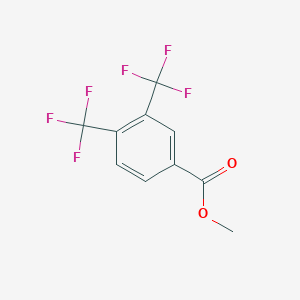
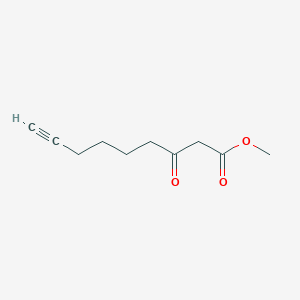
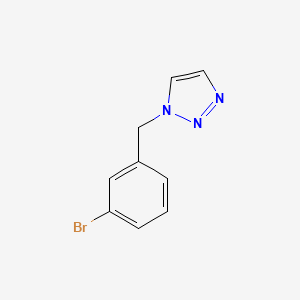
![3-Bromo-2-(4-fluoro-phenyl)-6,7-dihydro-4H-pyraZolo[5,1-c][1,4]oxaZine](/img/structure/B13976786.png)
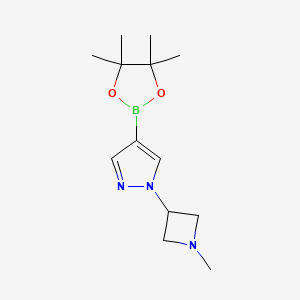
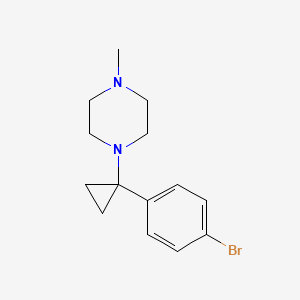
![8H-Indeno[5,4-b]furan](/img/structure/B13976799.png)
